molecular formula C22H31N5O3S B4495103 4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B4495103
M. Wt: 445.6 g/mol
InChI Key: LQTMGFPLUQLFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrimidine ring, and a methoxy-dimethylbenzenesulfonyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3S/c1-16-13-17(2)20(14-19(16)30-4)31(28,29)27-11-9-26(10-12-27)22-15-21(23-18(3)24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTMGFPLUQLFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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4-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.